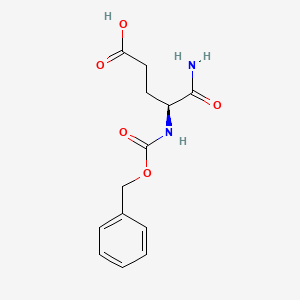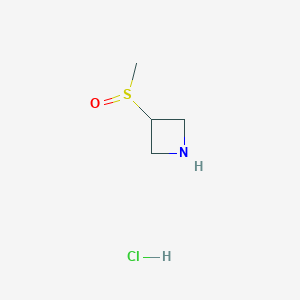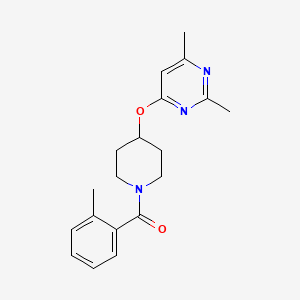
N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as THF-NIA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that was first synthesized in 2014 by a team of researchers at the University of California, San Francisco. Since then, THF-NIA has been the subject of several studies aimed at exploring its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Metabolic Diseases
Research has identified small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic and chronic diseases. Studies reveal the structure-activity relationships (SARs) for NNMT inhibitors, highlighting the significance of certain molecular scaffolds and computer-based docking to predict binding orientations and interactions critical for enzyme inhibition (Neelakantan et al., 2017).
Supramolecular Chemistry
Nicotinamide has been utilized as a supramolecular reagent in synthesizing copper(II) halogenobenzoate complexes with nicotinamide. These complexes are studied for their structural characteristics and potential applications in creating supramolecular arrays, indicating the versatility of nicotinamide derivatives in forming hydrogen-bonded networks (Halaška et al., 2016).
Neuroprotection
Investigations into novel Na+/Ca2+ exchange inhibitors have led to the discovery of derivatives that preferentially inhibit NCX3, offering protection against neuronal cell damage. Such findings suggest therapeutic potentials for nicotinamide derivatives in neuroprotection, especially in conditions like hypoxia/reoxygenation-induced neuronal damage (Iwamoto & Kita, 2006).
Molecular Synthesis
Research has demonstrated the unusual reactivity of 4-vinyl isoxazoles in the copper-mediated synthesis of nicotinate derivatives, utilizing DMSO as a one-carbon surrogate. This highlights the innovative approaches in synthesizing densely substituted N-heterocyclic compounds, indicating the broad applicability of nicotinamide and its derivatives in organic synthesis (Kumar & Kapur, 2020).
Antioxidant Properties
Nicotinamide (vitamin B3) has shown significant inhibition of oxidative damage in rat brain mitochondria, suggesting its potential as a potent antioxidant capable of protecting cellular membranes against oxidative stress. This underscores the role of nicotinamide in mitigating damage induced by reactive oxygen species, highlighting its therapeutic relevance (Kamat & Devasagayam, 1999).
Eigenschaften
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(15-11-4-7-19-16-11)10-2-1-5-14-13(10)20-9-3-6-18-8-9/h1-2,4-5,7,9H,3,6,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKDSPJYXNTUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2984736.png)



![N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2984741.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2984742.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2984748.png)

